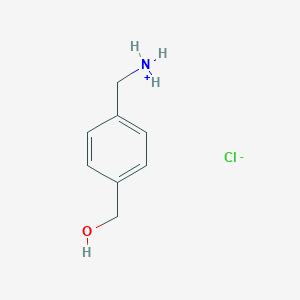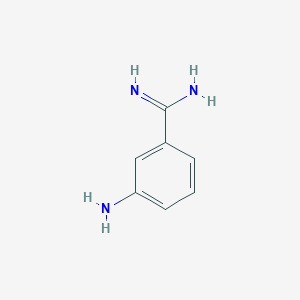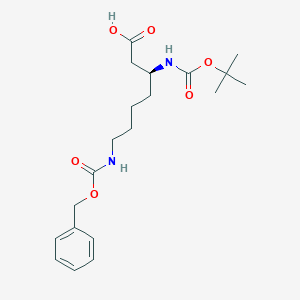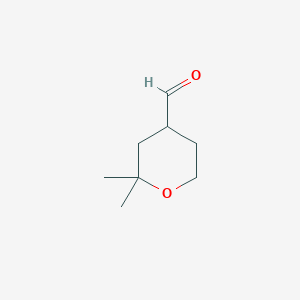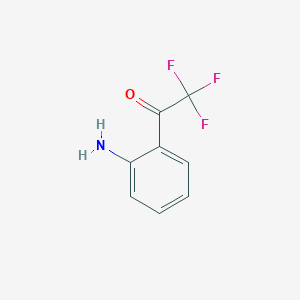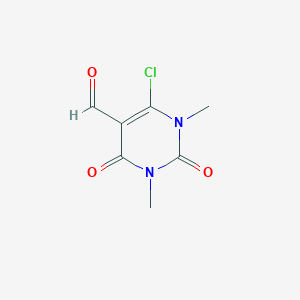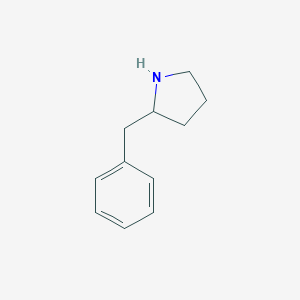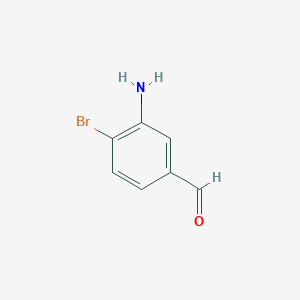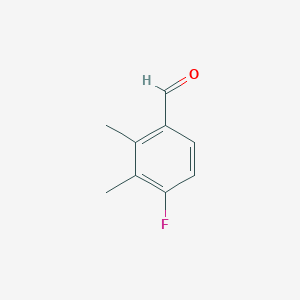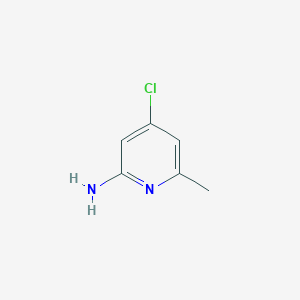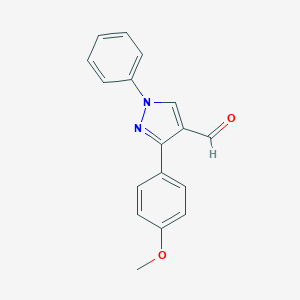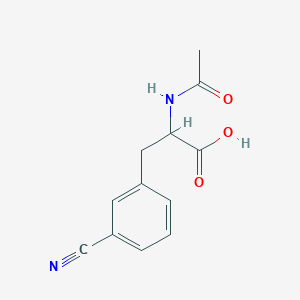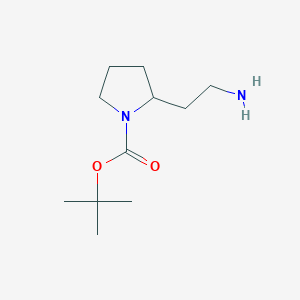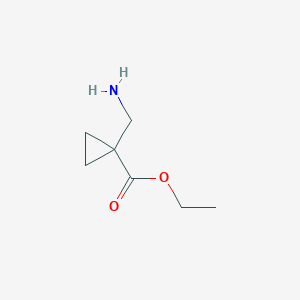
Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a compound related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key enzyme in the biosynthesis of the plant hormone ethylene. Ethylene plays a crucial role in the initiation of fruit ripening and regulating many developmental processes in plants . The compound is structurally related to ACC and its derivatives, which have been the subject of extensive research due to their biological activity and potential agricultural applications .
Synthesis Analysis
The synthesis of related cyclopropane derivatives has been achieved through various methods. For instance, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid involved cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent Hofmann rearrangement . Another synthesis approach for a fluorinated analog of
Scientific Research Applications
Affinity Purification Techniques and Antibody Generation
Ethyl 1-(aminomethyl)cyclopropanecarboxylate has been explored in the context of affinity purification techniques and antibody generation. Its structural analogue, 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, shows potential in these areas due to its role as a precursor to the plant growth hormone ethylene (Pirrung, Dunlap, & Trinks, 1989).
Enzyme Inhibition
Studies have shown that derivatives of 1-aminocyclopropanecarboxylic acid, similar to Ethyl 1-(aminomethyl)cyclopropanecarboxylate, are significant in inhibiting enzymes. The cyclopropyl group in these compounds contributes to the selective inhibition of enzymes, showcasing their biological activity and potential in enzyme study and inhibition (Groth, Lehmann, Richter, & Schöllkopfh, 1993).
Ethylene Biosynthesis Research
Ethyl 1-(aminomethyl)cyclopropanecarboxylate and its analogues play a critical role in ethylene biosynthesis research. Ethylene is vital for various plant processes, and these compounds serve as precursors or modulators in the biosynthetic pathways. The research includes studying the conversion of these compounds into ethylene and understanding their role in plant physiology and development (Hoffman, Yang, & McKeon, 1982).
Polymer Chemistry
In polymer chemistry, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to Ethyl 1-(aminomethyl)cyclopropanecarboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process demonstrates the potential of these compounds in the synthesis and manipulation of polymers (Pang, Ritter, & Tabatabai, 2003).
Ethylene-Independent Growth Regulation
Recent studies indicate that compounds like Ethyl 1-(aminomethyl)cyclopropanecarboxylate play a signaling role independent of ethylene biosynthesis in plants. This suggests a broader application in regulating plant development and could lead to novel agricultural practices (Polko & Kieber, 2019).
Safety And Hazards
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is labeled with the signal word “Danger” and is associated with the hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to wear suitable protective clothing and eye protection .
properties
IUPAC Name |
ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTOKAZVIPSHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467157 | |
| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(aminomethyl)cyclopropanecarboxylate | |
CAS RN |
400840-94-0 | |
| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

